Crystallographic Conformation: Dihedral Angle Divergence vs. Non‑Nitro Benzoyl Analog
Single-crystal X‑ray diffraction of the title compound reveals that the mean plane of the central thiourea unit (N₂CS) makes dihedral angles of 9.54(12)° with the 3‑nitrobenzoyl ring and 56.60(10)° with the 4‑chloro‑3‑nitrophenyl ring [1]. In contrast, the non‑nitrated comparator 1‑benzoyl‑3‑(4‑chlorophenyl)thiourea (CAS 5361‑23‑9 analog) exhibits a markedly different inter‑ring geometry: its two aromatic rings form a dihedral angle of 43.93(6)° [2]. The presence of the 3‑nitro substituent on the benzoyl group in the target compound reduces the thiourea‑to‑benzoyl twist by approximately 35° relative to the unsubstituted comparator, a conformational distinction that directly impacts molecular recognition, crystal packing topology, and metal‑binding pre‑organization [1][2].
| Evidence Dimension | Dihedral angle between thiourea mean plane and benzoyl ring plane |
|---|---|
| Target Compound Data | 9.54(12)° (thiourea vs. 3-nitrobenzoyl); 56.60(10)° (thiourea vs. 4-chloro-3-nitrophenyl) |
| Comparator Or Baseline | 1-Benzoyl-3-(4-chlorophenyl)thiourea: inter-ring dihedral angle 43.93(6)° |
| Quantified Difference | Target exhibits a ~35° smaller twist between thiourea and benzoyl planes; overall inter‑ring geometry qualitatively distinct due to asymmetric dihedral pattern |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation; T = 298 K (target) vs. T = 120 K (comparator) |
Why This Matters
Procurement of the specific CAS number ensures reproducible crystal morphology and predictable metal‑coordination geometry, which is critical for fragment‑based drug design and supramolecular tectonics.
- [1] Yusof, M. S. M.; Rahim, S. S. A.; Yamin, B. M. N-(4-Chloro-3-nitrophenyl)-N′-(3-nitrobenzoyl)thiourea. Acta Crystallographica Section E 2006, 62 (5), o1740–o1741. View Source
- [2] Yamin, B. M.; Yusof, M. S. M.; Sahali Mahadi, A.; Kadir, M. A. 1-Benzoyl-3-(4-chlorophenyl)thiourea. Acta Crystallographica Section E 2006, 62 (3), o1132–o1133. View Source
